Quinine urea hydrochloride

Description

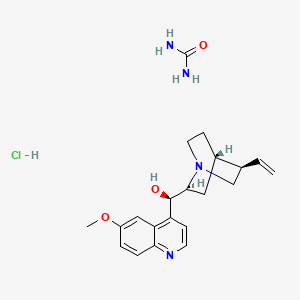

Structure

3D Structure of Parent

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.CH4N2O.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1(3)4;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H4,2,3,4);1H/t13-,14-,19-,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBIHZIPRXLKFY-HZQSTTLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C(=O)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203396 | |

| Record name | Quinine urea hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116104-94-0, 908573-75-1, 549-52-0 | |

| Record name | Quinine, compd. with urea, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116104-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, hydrochloride, compd. with quinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908573-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine urea hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine urea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine urea hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine--urea dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE UREA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4F54ADXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical and Spectroscopic Characterization of Quinine Urea Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of Quinine (B1679958) Urea (B33335) Hydrochloride, offering non-destructive and highly sensitive means to probe its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Quinine Urea Hydrochloride, the spectra are primarily defined by the quinine moiety, as urea's protons and carbons would produce simpler signals or be subject to exchange.

¹H NMR: The proton NMR spectrum of the quinine component shows a complex pattern of signals. magritek.com Aromatic protons on the quinoline (B57606) ring typically resonate in the downfield region, while the aliphatic protons of the quinuclidine (B89598) ring and the vinyl group appear more upfield. magritek.com Due to the complexity and signal overlap, especially in the aliphatic region, 2D NMR methods are often employed for complete peak assignment. magritek.comasahilab.co.jp

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon backbone. asahilab.co.jp The quinine structure contains 20 carbon atoms, and under typical conditions, most of these will give distinct signals. magritek.com The spectrum shows a clear separation between the aromatic carbons of the quinoline ring and the aliphatic carbons of the quinuclidine cage. asahilab.co.jp The presence of the methoxy (B1213986) group is also clearly indicated by a signal at its characteristic chemical shift. magritek.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for the Quinine Moiety Note: Chemical shifts (δ) are reported in parts per million (ppm). Data is based on studies of quinine and may show slight variations for this compound due to intermolecular interactions. magritek.comtsijournals.comrsc.org

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.8 | 102 - 158 |

| Vinyl Group Protons | 4.9 - 6.0 | 114 - 141 |

| H-9 (adjacent to OH) | ~5.7 | ~71 |

| Methoxy Group (OCH₃) | ~3.9 | ~56 |

| Aliphatic Protons | 1.5 - 3.5 | 21 - 60 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. liberty.edu The resulting spectrum is a fingerprint of the molecule, showing characteristic absorption bands for both the quinine and urea components.

The spectrum of this compound would be expected to show:

O-H and N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group of quinine and the N-H groups of both quinine's quinuclidine ring and the urea molecule. researchgate.netderpharmachemica.com

C-H Stretching: Absorptions around 2800-3100 cm⁻¹ from the aromatic and aliphatic C-H bonds in quinine. researchgate.net

C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹ is a key feature of the urea component. derpharmachemica.com

C=C and C=N Stretching: Peaks in the 1500-1650 cm⁻¹ region are characteristic of the aromatic quinoline ring in quinine. researchgate.net

C-O Stretching: Bands around 1050-1250 cm⁻¹ correspond to the C-O stretching of the methoxy group and the secondary alcohol in quinine. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Component |

| 3200 - 3500 | O-H and N-H Stretching | Quinine & Urea |

| 2800 - 3100 | C-H (Aromatic & Aliphatic) Stretching | Quinine |

| ~1660 | C=O (Amide I) Stretching | Urea |

| 1500 - 1650 | C=C, C=N Aromatic Ring Stretching | Quinine |

| 1050 - 1250 | C-O Stretching (Alcohol & Ether) | Quinine |

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule. The UV spectrum of this compound is dominated by the quinoline chromophore of the quinine molecule. udel.eduscirp.org In acidic solutions, such as would be formed by dissolving the hydrochloride salt, quinine typically exhibits two main absorption maxima. libretexts.org One intense peak is observed around 250 nm, with another significant peak occurring around 347-350 nm. libretexts.orgnih.gov

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and to eliminate background interference, thereby improving both qualitative and quantitative analysis. nih.gov This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. researchgate.net

A specific application of derivative spectrophotometry is the "zero-crossing" technique, which allows for the determination of one component in a binary mixture without interference from the other. ju.edu.sa In this method, the concentration of a component is proportional to the amplitude of its derivative spectrum at the wavelength where the derivative spectrum of the interfering component crosses the zero axis. ju.edu.saresearchgate.net A first-derivative spectrophotometric procedure using this zero-crossing approach has been successfully applied for the simultaneous quantification of quinine in binary mixtures with other compounds like adenine (B156593) or metoclopramide (B1676508) hydrochloride. ju.edu.saresearchgate.net

Quinine is a well-known fluorescent compound, and this property is a highly sensitive method for its characterization and quantification. nih.gov When dissolved in a dilute acid, this compound exhibits strong fluorescence. colby.edu The molecule has two primary excitation wavelengths at approximately 250 nm and 350 nm. nih.govcolostate.edu Regardless of which excitation wavelength is used, the maximum fluorescence emission occurs at a single wavelength of about 450-461 nm. colostate.eduaatbio.com This large Stokes shift (the difference between excitation and emission maxima) is characteristic of quinine.

Interactive Data Table: Fluorescence Properties of this compound (in dilute acid)

| Parameter | Wavelength (nm) |

| Excitation Maximum 1 | ~250 |

| Excitation Maximum 2 | ~350 |

| Emission Maximum | ~450-461 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. mdpi.com

When analyzed by MS, particularly with a soft ionization technique like Electrospray Ionization (ESI), this compound will dissociate. The primary species observed in the positive ion mode would be the protonated quinine molecule, [quinine+H]⁺. The high-resolution mass of this ion can be precisely measured to confirm its elemental composition (C₂₀H₂₅N₂O₂⁺).

Tandem mass spectrometry (MS/MS) can be used to fragment the precursor ion and analyze its product ions, providing further structural confirmation. researchgate.net For protonated quinine, the precursor ion has an m/z of approximately 325.191. researchgate.net Fragmentation studies reveal characteristic product ions that correspond to specific structural components of the quinine molecule. researchgate.net

Interactive Data Table: Key Mass Spectrometry Fragments for the Quinine Moiety

| m/z (Mass-to-Charge Ratio) | Description |

| 325.191 | Precursor Ion ([Quinine+H]⁺) |

| 307.180 | Main Product Ion (Loss of H₂O) |

| 160.075 | Fragment from Quinuclidine Ring Cleavage |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of quinine. However, due to the polar nature of quinine, derivatization is typically required to convert it into a more volatile and less polar derivative suitable for GC analysis. researchgate.net A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The combination of an automated solid-phase extraction (SPE) with GC-MS allows for the rapid quantification of quinine in various biological matrices. nih.gov In such methods, cyproheptadine (B85728) can be used as an internal standard. nih.gov The analysis is often performed in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.netnih.gov For quinine, characteristic quantification ions include m/z 136 and 287. researchgate.netnih.gov This sensitive assay is crucial for monitoring quinine levels in research and clinical settings. nih.gov

A typical GC-MS method for quinine analysis demonstrates excellent performance characteristics, as detailed in the table below. nih.gov

| Parameter | Value |

| Limit of Detection (LOD) | 12.2 µg/L |

| Limit of Quantification (LOQ) | 40.6 µg/L |

| Intra-assay CV Range | 1.9-4.3% |

| Inter-assay CV Range | 2.2-11.3% |

| Intra-assay Accuracy Range | 83.2-103.7% |

| Inter-assay Accuracy Range | 86.8-103.7% |

| Recovery (at 4000 µg/L) | 97.2% |

| Recovery (at 10000 µg/L) | 89.8% |

| Analysis Time | < 12.7 minutes |

This interactive table summarizes the validation parameters of a GC-MS method for quinine quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the determination of quinine. researchgate.net This technique does not typically require the derivatization step needed for GC-MS. nih.gov

A fast and specific LC-MS/MS method can be developed for the simultaneous determination of quinine and other compounds. researchgate.net The chromatographic separation is often achieved on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution with a modifier like formic acid. researchgate.netupf.edu The mass spectrometer is usually equipped with an electrospray ionization (ESI) source operating in positive mode and set to multiple reaction monitoring (MRM) for high specificity. researchgate.net

The fragmentation of quinine in the mass spectrometer has been studied in detail. The precursor ion for quinine is m/z 325.191. researchgate.net Key product ions are formed through specific fragmentation pathways, such as the elimination of a water molecule to produce the ion at m/z 307.180, and the elimination of the vinyl quinuclidine ring to form the stable ion at m/z 160.075. researchgate.net

| Parameter | Condition/Value |

| Chromatographic Column | Sun Fire Waters C18 (50 mm × 3.0 mm I.D.) |

| Mobile Phase | Acetonitrile:0.1% Formic Acid (75:25, v/v) |

| Flow Rate | 0.45 mL/min |

| Ionization Mode | Electrospray (ES+), Multiple Reaction Monitoring (MRM) |

| Quinine MRM Transition | 325.0 > 307.0 |

| Linearity Range | 10–1500 ng/mL |

| Total Analysis Time | 2 minutes |

This interactive table outlines the typical parameters for an LC-MS/MS method for quinine analysis. researchgate.net

Chromatographic and Electrophoretic Methodologies

Chromatographic and electrophoretic techniques are fundamental for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinine due to its sensitivity and selectivity. mahidol.ac.tharlok.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for quinine analysis. researchgate.net

Various HPLC methods have been developed for the quantification of quinine in different samples. mahidol.ac.th A typical RP-HPLC system for quinine analysis might use a C18 column with a mobile phase composed of methanol, acetonitrile, and an ammonium (B1175870) acetate (B1210297) buffer. researchgate.net Detection is often performed using fluorescence, which provides high sensitivity, with excitation and emission wavelengths set around 325 nm and 375 nm, respectively. researchgate.net UV detection at around 240 nm is also a viable, though potentially less sensitive, option. researchgate.net

The method can be validated to demonstrate its accuracy and precision, with inter- and intra-assay coefficients of variation typically being very low. mahidol.ac.th The limit of quantitation can be as low as a few nanograms per milliliter of plasma, making it suitable for pharmacokinetic studies. mahidol.ac.th

| Parameter | Condition/Value |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 or MZ Kromasil C18, 5 µm, 250 × 4 mm |

| Mobile Phase Example | CH3OH–CH3CN–CH3COONH4 0.1 M (45:15:40 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 325 nm, Em: 375 nm) |

| Internal Standard Example | Salicylic acid or Quinidine (B1679956) |

| Analysis Time | < 5-11 minutes |

| Limit of Quantitation | As low as 4 ng/mL |

This interactive table presents a summary of typical HPLC conditions for the analysis of quinine. mahidol.ac.thresearchgate.netsielc.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation method for charged species like quinine. The separation of the diastereomers quinine and its isomer quinidine can be challenging. nih.gov While plain aqueous phosphate (B84403) buffers may not resolve these isomers, modifications to the separation medium can achieve complete resolution. nih.gov

Two effective approaches in CE for separating quinine and quinidine are:

Capillary Zone Electrophoresis (CZE): Incorporating a chiral selector, such as beta-cyclodextrin, into the buffer system introduces an additional chemical equilibrium that allows for the separation of the diastereomers. nih.gov

Micellar Electrokinetic Capillary Chromatography (MECC): The addition of a small amount of an organic solvent modifier, like 2-propanol, to a dodecyl sulfate-based micellar solution provides a separation medium capable of resolving the isomers. nih.gov

Detection in CE is often accomplished using laser-induced fluorescence (LIF), which provides very low detection limits, in the range of 10 ng/mL, allowing for the direct injection of biological fluids. nih.gov UV detection can also be used, providing sensitivity suitable for therapeutic drug monitoring. nih.gov

Isotachophoresis as a Green Chemistry Analytical Technique

Isotachophoresis (ITP) is a fast and reliable electrophoretic technique for the determination of quinine. tue.nlnih.gov It can be considered a green analytical technique due to its low consumption of organic solvents. The method relies on creating discrete zones of separated ions moving at the same speed.

For quinine analysis, a typical ITP system uses a leading electrolyte such as potassium-morpholinoethanesulphonic acid (MES) and a terminating electrolyte like creatinine-MES. tue.nlnih.gov The analysis is carried out in a narrow-bore capillary, and detection is achieved by monitoring UV absorbance and conductivity. tue.nlnih.gov

ITP has been successfully applied to determine quinine in beverages and pharmaceutical preparations. tue.nl The sample preparation can be minimal; for instance, beverages may only require degassing before direct injection. tue.nlnih.gov For more complex matrices like urine, a simple extraction step is employed. nih.gov The detection limit for quinine in beverages can be around 5 mg/L. tue.nlnih.gov

| Parameter | Condition/Value |

| Leading Electrolyte | 0.01 M potassium-morpholinoethanesulphonic acid (MES) (pH 6.0) with 0.05% Mowiol |

| Terminating Electrolyte | ~0.005 M creatinine-MES |

| Capillary | 0.2 mm I.D. PTFE |

| Detection | UV and conductivity |

| Limit of Detection (Beverages) | 5 mg/L |

| Limit of Detection (Urine, post-extraction) | ~60 µg in 48-h urine sample |

This interactive table details the operational conditions for the isotachophoretic analysis of quinine. tue.nlnih.gov

Elemental Analysis and Purity Assessment in Academic Contexts

In academic and research settings, confirming the elemental composition and assessing the purity of a synthesized or isolated compound like this compound is of paramount importance. Elemental analysis is a powerful and fundamental tool for determining the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. researchgate.net

The experimentally determined percentages of these elements are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. Modern elemental analyzers use flash combustion of the sample, followed by gas chromatographic separation and quantification of the resulting combustion gases (CO₂, H₂O, N₂). researchgate.net

Alongside elemental analysis, chromatographic techniques are vital for purity assessment. The presence of a single, sharp, and symmetrical peak in an HPLC or GC chromatogram is a strong indicator of a pure compound. unizg.hr HPLC, in particular, can be used to detect and quantify impurities, including degradation products like quinotoxine or related natural alkaloids such as dihydroquinine, which is a frequent contaminant as it occurs naturally alongside quinine. researchgate.net The high sensitivity and resolving power of these methods allow for the detection of trace-level impurities, which is critical for ensuring the quality and reliability of the compound for further research. researchgate.netmahidol.ac.th

Physicochemical Studies and Intermolecular Interactions of Quinine Urea Hydrochloride

Solid-State Chemistry and Complex Formation

Charge-Transfer Complexation with Organic and Inorganic Acceptors

Charge-transfer (CT) complexation is a significant area of study in understanding the intermolecular interactions of medicinal compounds. In the context of the quinine (B1679958) moiety within quinine urea (B33335) hydrochloride, investigations into its behavior as an electron donor in the presence of various electron acceptors provide insights into its chemical reactivity and potential for forming stable complexes. These interactions are characterized by the transfer of electron density from the electron-rich quinine molecule to an electron-deficient acceptor molecule, resulting in the formation of a charge-transfer complex, often accompanied by the appearance of new, distinct colors.

Studies on quinine have elucidated the mechanisms of charge migration upon complexation with different types of acceptors. When quinine interacts with inorganic acceptors like iodine (I₂), a notable charge migration occurs, leading to the formation of a tri-iodide complex. In this process, the quinine molecule acts as the electron donor.

With organic π-acceptors, the charge migration follows a different pathway. Research involving quinine and acceptors such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) has shown that the interaction is typically of the n → π* or π → π* type. In these cases, a lone pair of electrons from a nitrogen atom in the quinine molecule or the π-electrons of its aromatic system are donated to the π-system of the acceptor molecule. The formation of these complexes is often stabilized by hydrogen bonds. For instance, in the quinine-DDQ complex, the structure is stabilized by hydrogen bonds involving the oxygen and nitrogen atoms of the interacting molecules.

The proposed mechanism for the formation of quinine-DDQ and quinine-TCNQ charge-transfer complexes involves a one-electron abstraction from the quinine molecule, leading to the formation of a radical anion of the acceptor and a radical cation of the quinine. These radical ions then form the stable charge-transfer complex.

The formation of charge-transfer complexes involving the quinine moiety is readily characterized by various spectroscopic techniques, most notably UV-Vis spectrophotometry. The appearance of a new, broad absorption band at a longer wavelength, which is absent in the spectra of the individual donor or acceptor molecules, is a hallmark of CT complex formation.

In a study of quinine with DDQ and TCNQ, the charge-transfer complexes were monitored at 480 nm and 843 nm, respectively. The stoichiometry of these complexes was determined to be 1:1 using Job's method of continuous variation and was further confirmed by the Benesi-Hildebrand equation.

Infrared (IR) spectroscopy also provides evidence of complex formation through shifts in the vibrational frequencies of the functional groups involved in the interaction. For example, in the formation of the quinine-TCNQ complex, the characteristic hydroxyl (O-H) stretching band of quinine shifts to a lower frequency, indicating its involvement in hydrogen bonding within the complex.

The stability of these charge-transfer complexes can be quantified by determining their formation constants (KCT) and molar extinction coefficients (εCT). These parameters, along with other spectroscopic data, provide a comprehensive understanding of the strength and nature of the donor-acceptor interaction.

Table 1: Spectroscopic Data for Charge-Transfer Complexes of Quinine with Organic Acceptors

| Acceptor | λmax (nm) | Stoichiometry (Donor:Acceptor) | Formation Constant (KCT) | Molar Extinction Coefficient (εCT) |

|---|---|---|---|---|

| DDQ | 480 | 1:1 | Data not available in provided search results | Data not available in provided search results |

| TCNQ | 843 | 1:1 | Data not available in provided search results | Data not available in provided search results |

Inclusion Complex Formation (e.g., with Cyclodextrins)

Inclusion complexation is a process where a "guest" molecule, such as the quinine moiety of quinine urea hydrochloride, fits into the cavity of a "host" molecule. Cyclodextrins (CDs) are common host molecules, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This structure allows them to encapsulate nonpolar or poorly water-soluble guest molecules, thereby altering their physicochemical properties.

The formation of an inclusion complex can lead to enhanced aqueous solubility, stability, and bioavailability of the guest molecule. For quinine and its derivatives, which have limited water solubility, inclusion complexation with cyclodextrins presents a valuable strategy for improving these characteristics.

The formation and characterization of inclusion complexes of quinine derivatives with cyclodextrins have been investigated through various spectroscopic and analytical techniques. These studies confirm the encapsulation of the quinine molecule within the cyclodextrin (B1172386) cavity and quantify the resulting changes in properties such as solubility.

Spectroscopic Studies: Techniques like UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are employed to study inclusion complexes. Changes in the absorption spectra, shifts in the vibrational bands, and alterations in the chemical shifts of the protons of both the guest and host molecules provide evidence of complex formation. In a study of valine enantiomers with β-cyclodextrin, FTIR spectra showed a discernible decrease in C-O stretching and ring deformation, indicating the embedding of the guest molecule into the β-CD cavity.

Solubility Studies: Phase solubility analysis is a common method to determine the effect of cyclodextrins on the solubility of a guest molecule. In a study on quinine sulphate, its solubility was significantly enhanced by complexation with β-cyclodextrin (βCD) and hydroxypropyl-β-cyclodextrin (HPβCD). ijnrd.org The solubility of quinine sulphate before complexation was found to be 0.058 mg/ml. ijnrd.org After complexation, the solubility increased, with the solvent evaporation method being the most effective for solubilization. ijnrd.org The inclusion complex with HPβCD demonstrated higher solubility than that with βCD. ijnrd.org

The stoichiometry of the inclusion complex, typically 1:1, can be determined from the phase solubility diagram. The stability of the complex is characterized by its binding constant, which can also be calculated from these studies.

Table 2: Solubility Enhancement of Quinine Sulphate with Cyclodextrins

| Cyclodextrin | Drug:Cyclodextrin Ratio | Method of Preparation | Enhanced Solubility (mg/ml) |

|---|---|---|---|

| β-Cyclodextrin | 1:1 | Data on specific methods leading to these exact values not detailed in provided results | Data not available in provided search results |

| 1:2 | Data not available in provided search results | ||

| 1:3 | Data not available in provided search results | ||

| HP-β-Cyclodextrin | 1:1 | Data on specific methods leading to these exact values not detailed in provided results | Data not available in provided search results |

| 1:2 | Data not available in provided search results | ||

| 1:3 | Data not available in provided search results |

Electrochemical Characterization of Quinine and its Derivatives

Electrochemical methods are powerful tools for investigating the redox properties of molecules like quinine and its derivatives. These studies provide information on the electron transfer processes, reaction mechanisms, and can be applied for quantitative analysis.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of electroactive species. In the case of quinine, CV studies have been conducted to understand its oxidation and reduction processes at different electrodes and in various media.

The electrochemical behavior of quinine is often quasi-reversible. nih.govresearchgate.net In a study using a hanging mercury drop electrode, quinine exhibited a well-defined single cathodic and anodic wave in a Britton-Robinson buffer at pH 10.38. nih.govresearchgate.net The ratio of the anodic to cathodic peak currents (Ipa/Ipc) approached one at a scan rate of 500 mV/s, indicative of a quasi-reversible process. nih.govresearchgate.net The proposed electrochemical reduction mechanism involves the protonation of the nitrogen atom of the quinoline (B57606) moiety. nih.govresearchgate.net

Studies using carbon-based electrodes have also been reported. On a bare carbon graphite (B72142) electrode, the redox process of quinine is quasi-reversible, with oxidation peaks observed around 0.495 V and reduction peaks at approximately 0.300 V and 0.015 V. iosrjournals.org The presence of multiple reduction peaks suggests the involvement of several redox centers within the molecule. iosrjournals.org The redox process of quinine is also pH-dependent, which is an important consideration given its potential applications. iosrjournals.org

Furthermore, the effect of modifying the electrode surface on the electrochemical response of quinine has been investigated. For instance, modifying a carbon graphite electrode with quinine itself resulted in a reversible redox activity. iosrjournals.org The relationship between the peak current and the scan rate in these studies can provide insights into whether the process is diffusion-controlled or adsorption-controlled. iosrjournals.org

Table 3: Electrochemical Data for Quinine from Cyclic Voltammetry Studies

| Electrode | Medium | Oxidation Peak Potential (Epa) | Reduction Peak Potential (Epc) | Redox Behavior |

|---|---|---|---|---|

| Hanging Mercury Drop Electrode | Britton-Robinson buffer (pH 10.38) | Data not available in provided search results | Data not available in provided search results | Quasi-reversible |

| Bare Carbon Graphite Electrode | 0.25 M Sulphuric Acid | 0.495 V | 0.300 V and 0.015 V | Quasi-reversible |

Redox Potential Analysis

The electrochemical behavior of quinine and its salts, such as quinine hydrochloride, provides insight into the redox potential of related compounds like this compound. Studies utilizing cyclic voltammetry have demonstrated that quinine is redox active. On a bare carbon graphite electrode, quinine exhibits oxidation and reduction potentials at 0.495V and 0.345V, respectively. elsevierpure.com The redox process of quinine extract has been shown to be diffusion-limited. elsevierpure.com

Further investigations using boron-doped diamond (BDD) electrodes have explored the electrochemical properties of quinine hydrochloride (QH). elsevierpure.com In these studies, a reduction peak for QH was observed at -1.14 V (vs. Ag/AgCl) in both 0.1 M phosphate (B84403) buffer solution (PBS) and 0.1 M potassium perchlorate (B79767) (KClO₄). elsevierpure.com The analysis of the scan rate dependence suggests a reduction mechanism that involves two electrons. elsevierpure.com The use of hydrogen-terminated BDD electrodes was found to increase the current response. elsevierpure.com These electrodes demonstrated good selectivity for quinine hydrochloride in tonic water, with sharp oxidation potentials confirming their stability for detection. elsevierpure.com A linear calibration curve for quinine hydrochloride was obtained in the range of 2 μM to 25 μM, with detection limits of 0.18 μM in PBS and 0.16 μM in KClO₄. elsevierpure.com

The following table summarizes the observed redox potentials for quinine and its hydrochloride salt under different experimental conditions.

| Compound | Electrode Type | Electrolyte | Oxidation Potential (V) | Reduction Potential (V) |

| Quinine | Bare Carbon Graphite | 1M H₂SO₄ | 0.495 | 0.345 |

| Quinine Hydrochloride | Boron-Doped Diamond | 0.1 M PBS | - | -1.14 (vs. Ag/AgCl) |

| Quinine Hydrochloride | Boron-Doped Diamond | 0.1 M KClO₄ | - | -1.14 (vs. Ag/AgCl) |

Application in Sensor Technologies

The unique electrochemical and physicochemical properties of quinine and its derivatives have led to their application in the development of various sensor technologies. While specific research on solid-state membrane electrodes utilizing this compound as an ionophore is not extensively documented, the broader development of sensors for quinine provides a strong basis for its potential in this area.

Development of Solid-State Membrane Electrodes for Chemical Sensing

Ion-selective electrodes (ISEs) are potentiometric sensors that convert the activity of a specific ion in a solution into an electrical potential. wikipedia.org The core component of an ISE is the ion-selective membrane, which can be of various types, including glass, crystalline, and polymer-based membranes. mdpi.comalpha-measure.com Solid-state membrane electrodes, a type of ISE, offer advantages such as durability and ease of miniaturization.

In the context of developing a solid-state membrane electrode for this compound, the principle would involve the incorporation of an ionophore that selectively binds to the quinine cation. While specific studies on this compound are limited, research on sensors for quinine demonstrates the feasibility of creating selective recognition elements. For instance, molecularly imprinted composites have been used to develop highly selective and sensitive electrochemical sensors for quinine. nih.gov One such sensor, fabricated using 3-methyl-4-nitrophenol (B363926) and L-tyrosine with entrapped gold nanoparticles, exhibited a linear response to quinine in the picomolar concentration range. nih.gov

Furthermore, a taste sensor with a lipid/polymer membrane has been developed to quantify the saltiness enhancement effect of quinine. elsevierpure.comnih.gov This indicates that quinine can be effectively incorporated into membrane-based sensor systems. The development of a solid-state membrane electrode for this compound would likely involve a polyvinyl chloride (PVC) matrix, a plasticizer, and a suitable ionophore. The performance of such a sensor would be evaluated based on its linear concentration range, slope of the potentiometric response, limit of detection, and selectivity over other ions.

The following table outlines the performance characteristics of a recently developed molecularly imprinted electrochemical sensor for quinine, which can serve as a benchmark for the potential development of a solid-state membrane electrode for this compound.

| Sensor Characteristic | Performance |

| Analyte | Quinine |

| Sensor Type | Molecularly Imprinted Composite |

| Linear Range | 0.1 pM to 1000 pM |

| Limit of Detection | 0.05 pM |

Given the successful development of various types of sensors for quinine, the creation of a solid-state membrane electrode for this compound is a promising area for future research. Such a sensor could have applications in pharmaceutical analysis and quality control.

Theoretical and Computational Chemistry Approaches to Quinine Urea Hydrochloride

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry offer powerful tools to investigate the three-dimensional structure, stability, and properties of chemical systems. For a multi-component system like quinine (B1679958) urea (B33335) hydrochloride, these methods can provide insights into its conformational landscape and predict its spectroscopic signatures.

Conformational Analysis

The conformational flexibility of quinine is a key determinant of its biological activity. Computational studies have identified several stable conformers of the quinine molecule, primarily distinguished by the mutual orientation of the quinoline (B57606) and quinuclidine (B89598) moieties. nih.govmdpi.com The rotation around the C9-C(10) and C(8)-C(9) bonds gives rise to different conformers. nih.gov

Early molecular mechanics studies identified three principal conformations. nih.gov More recent research employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) has further explored the conformational space. nih.govmdpi.com These studies have shown that for quinine, conformers described as cis are generally lower in energy than their trans counterparts. nih.gov One of the most stable conformers is often referred to as cis-γ-open. nih.gov A significant finding from computational analyses is the potential for intramolecular hydrogen bonds (IHB) in certain conformers of quinine, which can influence their stability. mdpi.com

In the context of quinine urea hydrochloride, the presence of urea and the hydrochloride ion would be expected to influence the conformational preferences of quinine. The formation of intermolecular hydrogen bonds between the hydroxyl group of quinine and the urea molecule, as well as interactions with the chloride ion, could stabilize conformers that might be less populated in the isolated state. Molecular dynamics (MD) simulations could, in principle, be employed to explore the dynamic interactions and preferential binding geometries between quinine, urea, and the chloride ion in an aqueous environment. nih.gov

Table 1: Calculated Relative Free Energies (ΔG) of Quinine Conformers

| Conformer | Relative Free Energy (ΔG) in kcal/mol (DFT) |

| quin-1-c | 0.00 |

| quin-2-c | 0.47 |

| quin-3-t | 0.93 |

| quin-4-t | 1.63 |

Data sourced from computational studies on quinine. The 'c' and 't' denote cis and trans conformations, respectively. The presence of urea and HCl would likely alter these relative energies. nih.gov

Spectroscopic Property Prediction

Computational methods are increasingly used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govd-nb.info While experimental ¹H and ¹³C NMR spectra of quinine have been extensively studied and assigned, the theoretical prediction for a complex like this compound remains a challenge. magritek.comchemicalbook.com

The prediction of NMR spectra typically involves DFT calculations. d-nb.info The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set, and the consideration of environmental factors such as the solvent. d-nb.infonih.gov For a system like this compound, a comprehensive computational model would need to account for the explicit interactions between the three components.

Machine learning algorithms are also emerging as a powerful tool for the accurate prediction of ¹H NMR chemical shifts, potentially offering a more efficient alternative to intensive quantum mechanical calculations. nih.gov However, the training of such models requires large datasets of experimental spectra, which may not be available for complex salts like this compound.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and bonding within a molecule. These methods are essential for understanding the nature of intermolecular forces and the distribution of electrons, which govern the properties and reactivity of the compound.

Electronic Structure Analysis

The electronic structure of a molecule is often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of a molecule. researchgate.net

For quinine, DFT calculations have been used to determine the energies of the HOMO and LUMO. mdpi.com These calculations show that the HOMO is typically localized on the electron-rich quinoline ring system, while the LUMO is also distributed over this aromatic portion of the molecule. The HOMO-LUMO energy gap provides an indication of the energy required for electronic excitation. researchgate.net

In this compound, the presence of urea and the protonation of one of quinine's nitrogen atoms by hydrochloric acid would significantly perturb the electronic structure. The protonation would lower the energy of the molecular orbitals of quinine. The interaction with urea, likely through hydrogen bonding, would also cause a redistribution of electron density. Time-dependent DFT (TD-DFT) calculations could be employed to predict the electronic absorption spectra of the complex, which would be expected to differ from that of isolated quinine. mdpi.com

Table 2: Calculated Electronic Properties of Quinine and its Charge-Transfer Complexes

| Molecule/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Quinine | -5.94 | -0.19 | 5.75 |

| Quinine-DDQ | -5.94 | -2.67 | 3.27 |

| Quinine-TCNQ | -7.58 | -5.36 | 2.22 |

Data from a DFT study on charge-transfer complexes of quinine. DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) and TCNQ (7,7,8,8-tetracyanoquinodimethane) are electron acceptors. The interaction with urea and HCl would similarly alter the electronic properties of quinine. mdpi.com

Intermolecular Interaction Energy Calculations

The stability of the this compound complex is determined by the strength of the intermolecular interactions between its components. These interactions are primarily electrostatic in nature, dominated by hydrogen bonding. DFT calculations are a powerful tool for quantifying the strength of these interactions. researchgate.net

Studies on the interaction of urea with other molecules, such as DNA bases, have shown that urea can form multiple hydrogen bonds, acting as both a hydrogen bond donor and acceptor. researchgate.net The binding energies of these interactions can be calculated, providing a measure of the stability of the resulting complexes. The Atoms in Molecules (AIM) theory can also be applied to analyze the topology of the electron density and characterize the nature of the hydrogen bonds. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a vital tool for elucidating reaction mechanisms, providing a step-by-step understanding of how reactants are transformed into products. acs.orgrsc.org This involves identifying intermediates and transition states and calculating the energy barriers associated with each step. acs.org

For this compound, a relevant area of investigation could be its formation or decomposition pathways. For instance, computational studies on the decomposition of urea have shown that the most favorable pathway for the isolated molecule leads to isocyanic acid (HNCO) and ammonia (B1221849) (NH3). acs.org The presence of other molecules, such as nitric acid in the case of urea nitrate, can catalyze this decomposition. acs.org Similarly, the acidic environment provided by hydrochloric acid in this compound could influence the stability and decomposition of the urea component.

Furthermore, understanding the mechanism by which quinine interacts with its biological targets is a major focus of computational drug design. researchgate.netnih.gov While not directly a reaction of this compound itself, the computational approaches used in these studies, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are highly relevant. mdpi.com These methods could be adapted to study how the presence of urea might modulate the interaction of quinine with its target proteins.

Future Directions in Academic Research on Quinine Urea Hydrochloride

Exploration of Novel Synthetic Routes and Derivatization Strategies

The historical synthesis of quinine (B1679958) itself was a monumental achievement in organic chemistry, developed over a 150-year period. wikipedia.org Modern research, however, demands more efficient and versatile synthetic methodologies. Future work on quinine urea (B33335) hydrochloride should focus on developing novel synthetic routes that offer higher yields, fewer steps, and greater control over stereochemistry.

Researchers are increasingly employing strategies that emphasize "pot economy," where multiple transformations occur in a single reaction vessel, minimizing waste and purification steps. tohoku.ac.jp A recent efficient total synthesis of (-)-quinine, accomplished through an organocatalyst-mediated reaction involving five one-pot operations, exemplifies this modern approach and could serve as a blueprint for developing more streamlined syntheses of quinine urea hydrochloride. tohoku.ac.jp

Beyond synthesizing the parent compound, a significant area for future exploration lies in derivatization. Creating a library of this compound analogs, by modifying either the quinine backbone or the urea moiety, could lead to new compounds with tailored properties. This could involve techniques such as click chemistry or the multi-step synthesis of derivatives with diverse functional groups, similar to strategies used for creating novel chloroquine (B1663885) urea derivatives. The goal would be to produce a range of molecules for screening in various applications, from catalysis to materials science.

Development of Advanced Analytical Techniques for Trace Analysis and Speciation

As the applications for this compound diversify, the need for highly sensitive and specific analytical methods for its detection and characterization becomes paramount. While traditional methods exist, future research must focus on developing advanced techniques capable of trace analysis in complex matrices and determining the specific chemical form (speciation) of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Cinchona alkaloids. researchgate.netnih.gov Future research should optimize HPLC methods, particularly when coupled with sophisticated detectors like mass spectrometry (HPLC-MS) or photodiode arrays, to enhance specificity and sensitivity. researchgate.netoslomet.noresearchgate.net A significant challenge in quinine analysis is the separation from its diastereomer, quinidine (B1679956), and other related alkaloids that may be present as impurities from natural sources. researchgate.netnih.gov Advanced chromatographic systems using different stationary phases, such as alkylphenyl or naphthylpropyl columns, have shown promise in achieving better resolution of these closely related compounds. nih.govresearchgate.net

Looking forward, research should explore faster and more environmentally friendly analytical technologies.

Supercritical Fluid Chromatography (SFC): This technique has been successfully used for the rapid separation of six Cinchona derivatives in under seven minutes, offering an excellent, green alternative to traditional HPLC. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS has been demonstrated for the direct, rapid, and solvent-free qualitative screening of Cinchona alkaloids in bark and extracts, presenting a novel approach for future analytical workflows. rsc.org

These advanced methods will be crucial for quality control, studying degradation pathways (e.g., identifying products like quinotoxine), and for pharmacokinetic studies should new applications emerge. researchgate.net

| Analytical Technique | Principle | Application in Cinchona Alkaloid Analysis | Reference(s) |

| HPLC-UV/DAD | Chromatographic separation based on polarity, with detection via UV-Vis absorbance. | Widely used for quantification and purity analysis of quinine and related alkaloids in various samples. researchgate.netnih.govnih.gov | |

| HPLC-MS | Chromatographic separation coupled with mass spectrometry for highly specific identification and quantification. | Identification of impurities, degradation products, and analysis in complex biological matrices. oslomet.noresearchgate.net | |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase for fast and efficient separation. | Rapid separation (<7 min) of major Cinchona alkaloids with reduced environmental impact. nih.gov | |

| ToF-SIMS | A surface-sensitive mass spectrometry technique that analyzes molecular fragments from a solid sample. | Direct, solvent-free, and rapid qualitative screening of alkaloids in raw materials like Cinchona bark. rsc.org |

Deeper Understanding of Intermolecular Interactions and Solid-State Phenomena

The physical properties of a chemical compound, such as solubility and stability, are governed by its solid-state structure and the network of intermolecular interactions. For this compound, a salt containing multiple hydrogen bond donors and acceptors, a thorough investigation of its solid-state phenomena is a critical area for future research.

Crystal engineering studies on quinine have shown that forming molecular salts can significantly enhance properties like aqueous solubility. rsc.org Similar investigations into this compound could reveal the existence of different polymorphs (different crystal packing arrangements) or solvatomorphs (structures incorporating solvent molecules), each with unique physicochemical characteristics. scirp.org Techniques such as single-crystal X-ray diffraction would be essential to determine the precise three-dimensional arrangement of the ions, identifying the key hydrogen bonds and π-π stacking interactions. researchgate.net

Furthermore, thermal analysis methods like Differential Scanning Calorimetry (DSC) and spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to characterize these different solid-state forms and establish their thermodynamic relationships. scirp.org A deeper understanding of these phenomena could enable the selection of a specific crystal form with optimal properties for a given application, be it in catalysis or materials development.

Application as a Chiral Auxiliary or Catalytic Scaffold in Organic Synthesis

One of the most promising areas for future research on this compound is in asymmetric organocatalysis. Cinchona alkaloids and their derivatives are renowned for their ability to catalyze chemical reactions with high stereocontrol. tohoku.ac.jp The incorporation of a urea moiety is particularly significant, as it can act as a hydrogen-bond donor, creating a bifunctional catalyst. In such a system, the urea group activates a substrate while the chiral quinine backbone controls the stereochemical outcome of the reaction.

Research has already demonstrated the power of quinine-derived thiourea (B124793) and squaramide catalysts in promoting various asymmetric transformations. researchgate.net Future studies should focus specifically on this compound as a potential organocatalyst or as a scaffold for building more complex catalytic systems. The presence of both the urea group and the quinuclidine (B89598) nitrogen makes it an ideal candidate for mediating reactions through non-covalent interactions. researchgate.net

Future research projects could involve:

Screening this compound as a catalyst in a range of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and cycloadditions.

Synthesizing derivatives where the urea nitrogen atoms are substituted with other functional groups to fine-tune the catalyst's steric and electronic properties.

Immobilizing the catalyst onto a solid support to facilitate its recovery and reuse, a key principle of green chemistry.

Comprehensive Computational Studies to Predict and Explain Chemical Behavior

Computational chemistry offers powerful tools to complement experimental research by providing deep insights into molecular structure, reactivity, and interaction energies. rsc.org For this compound, comprehensive computational studies represent a vital frontier for predicting and explaining its chemical behavior.

Using methods such as Density Functional Theory (DFT), researchers can:

Model Molecular Structure: Calculate the lowest energy conformation of the this compound ion pair, predicting bond lengths, angles, and the geometry of intermolecular interactions like hydrogen bonds.

Elucidate Reaction Mechanisms: When used as a catalyst, computational models can map out the entire reaction pathway. This includes identifying transition states and intermediates, which helps explain how the catalyst achieves its high stereoselectivity. researchgate.net

Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization and identification of the compound and its derivatives.

Guide Catalyst Design: By modeling the interaction between the catalyst and various substrates, computational screening can predict which catalyst derivatives are most likely to be successful for a given reaction, thereby accelerating the experimental discovery process. rsc.org

Calculated interaction maps can also provide statistical insights into salt formation and the probability of hydration, guiding the experimental work in solid-state characterization. rsc.org By integrating computational modeling with experimental synthesis and testing, a more complete and predictive understanding of this compound can be achieved.

Q & A

Basic Question: What are the primary methodologies for synthesizing and characterizing quinine urea hydrochloride in laboratory settings?

Methodological Answer:

Synthesis typically involves the reaction of quinine hydrochloride with urea under controlled acidic conditions. Key steps include:

- Purification : Recrystallization using ethanol-water mixtures to remove unreacted urea or residual solvents .

- Characterization :

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to verify melting point (~200–210°C with decomposition) .

Basic Question: How is the antimalarial activity of this compound quantified in vitro, and what are critical parameters for assay design?

Methodological Answer:

- Parasite Culture : Use Plasmodium falciparum strains (e.g., 3D7, Dd2) synchronized at the trophozoite stage.

- IC Determination :

- Data Interpretation : Nonlinear regression (GraphPad Prism) to calculate IC. Note strain-specific variability (e.g., 60 ng/mL for Passou vs. 107.8 ng/mL for 3D7) .

Advanced Question: What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Bridging :

- Resistance Studies : Genotype pfmdr1 mutations in field isolates to correlate with reduced susceptibility .

Advanced Question: How does this compound’s dual role as a potassium channel inhibitor and antimalarial agent influence experimental design for mechanistic studies?

Methodological Answer:

- Electrophysiology : Patch-clamp assays on HEK293 cells expressing hSlo3 channels to measure current inhibition (IC = 169 µM) .

- Cellular Context :

Advanced Question: What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound toxicity studies?

Methodological Answer:

- Nonlinear Mixed-Effects Modeling (NLMEM) : Account for inter-individual variability in LD calculations .

- Benchmark Dose (BMD) Analysis : Identify thresholds for hepatotoxicity using histopathology scores from rodent studies .

- Meta-Analysis : Pool data from multiple studies (e.g., WHO reports) to assess ADI compliance (0–0.9 mg/kg bw) .

Basic Question: What are the best practices for evaluating this compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies :

- Long-Term Stability : Store at 25°C/60% RH for 6–12 months; use Arrhenius equation to predict shelf life .

Advanced Question: How can researchers reconcile historical clinical data (e.g., 1910s hyperthyroidism trials) with modern pharmacological standards for this compound?

Methodological Answer:

- Data Replication : Reproduce historical protocols (e.g., 2% w/v injections) in ethically approved animal models .

- Mechanistic Reassessment : Use RNA-seq to identify thyroid-related gene expression changes (e.g., TSHR, DIO2) post-treatment .

- Ethical Alignment : Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0 checklist) .

Advanced Question: What emerging techniques optimize this compound’s delivery for enhanced blood-brain barrier penetration in neuropathic applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.